Lipophilicity Tuning: Differentiated LogP vs. Non-Methylated Analogs
(2-Methoxy-5-methylpyridin-3-yl)methanol possesses a calculated LogP of 0.89, indicating a specific level of lipophilicity . In contrast, the non-methylated analog (2-methoxypyridin-4-yl)methanol is expected to have a lower LogP due to the absence of the lipophilic methyl group, which directly influences membrane permeability and solubility [1]. This difference in lipophilicity is crucial for predicting absorption, distribution, and overall pharmacokinetic profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.89 (calculated) |
| Comparator Or Baseline | (2-methoxypyridin-4-yl)methanol: LogP not available for direct comparison, but expected to be lower based on structure |
| Quantified Difference | Not directly quantifiable due to lack of experimental data for comparator, but a significant structural difference exists. |
| Conditions | Calculated LogP (XLogP3) as reported by ChemScene. |
Why This Matters
This specific LogP value positions the compound for applications requiring a specific lipophilic-hydrophilic balance, which cannot be achieved with the more polar, non-methylated analogs.
- [1] PubChem. (2024). (2-Methoxypyridin-4-yl)methanol. Compound Summary. View Source
